4-(4-Nitrophenoxy)pyridin-2-amine

Description

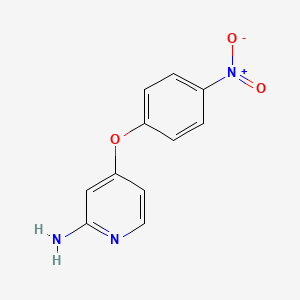

4-(4-Nitrophenoxy)pyridin-2-amine is a pyridine derivative featuring a nitrophenoxy substituent at the 4-position of the pyridine ring and an amine group at the 2-position. The nitrophenoxy group contributes to its electronic properties, while the amine group enhances its reactivity in synthetic pathways.

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

4-(4-nitrophenoxy)pyridin-2-amine |

InChI |

InChI=1S/C11H9N3O3/c12-11-7-10(5-6-13-11)17-9-3-1-8(2-4-9)14(15)16/h1-7H,(H2,12,13) |

InChI Key |

PNNZPRMAYLIFPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine

- Structural Difference: The nitro group is at the 4-position of the phenoxy ring, but a methyl group is present at the 2-position of the phenoxy moiety (vs. unsubstituted phenoxy in the target compound).

- Properties :

4-Methyl-3-nitropyridin-2-amine

- Structural Difference : A nitro group is directly attached to the pyridine ring at the 3-position, with a methyl group at the 4-position.

- Properties : Crystallographic studies confirm a planar pyridine ring, with nitro and amine groups influencing intermolecular interactions .

- Impact: Direct nitro substitution on the pyridine ring increases electron-withdrawing effects, altering electronic properties compared to the phenoxy-linked nitro group in the target compound.

4-(Thiophen-2-yl)pyridin-2-amine

- Structural Difference: A thiophene ring replaces the nitrophenoxy group.

- Properties :

- Molecular Formula: C₉H₈N₂S

- Molar Mass: 176.24 g/mol

- Impact: The thiophene substituent introduces sulfur-based aromaticity, differing in electronic effects (electron-rich vs. electron-deficient nitrophenoxy) .

Antimicrobial Activity

- Schiff Bases of 2-Aminopyridine: N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine showed growth inhibition against S. aureus and E. coli, with activity influenced by solvent polarity and substituent electronic effects .

- Thiazolyl-Pyridin-2-amine Derivatives :

Electronic and Tautomeric Behavior

- Keto-Enol Tautomerism: Observed in N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine in polar solvents like DMF, a phenomenon less likely in the target compound due to the absence of a hydroxyl group .

Physicochemical Properties

- Note: Predicted pKa values suggest moderate basicity, comparable to other pyridin-2-amine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.